molecular formula C6H11NS2 B086125 1,4-Dithia-7-azaspiro[4.4]nonane CAS No. 1003-80-1

1,4-Dithia-7-azaspiro[4.4]nonane

Cat. No.: B086125
CAS No.: 1003-80-1
M. Wt: 161.3 g/mol
InChI Key: RSZGQXYMUGKTME-UHFFFAOYSA-N
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Description

1,4-Dithia-7-azaspiro[44]nonane is a chemical compound with the molecular formula C6H11NS2 It is known for its unique spirocyclic structure, which includes both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

The primary target of 1,4-Dithia-7-azaspiro[4.4]nonane derivatives is Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.

Mode of Action

This compound derivatives interact with MMP-2, exhibiting inhibitory activity

Biochemical Pathways

The inhibition of MMP-2 affects the extracellular matrix degradation pathway . This can lead to changes in tissue remodeling and cell migration processes, which are critical in various physiological and pathological processes, including embryogenesis, tissue repair, inflammation, and tumor invasion.

Result of Action

The inhibition of MMP-2 by this compound derivatives can potentially alter tissue remodeling and cell migration . This could have implications in the treatment of diseases where MMP-2 plays a role, such as certain types of cancer.

Biochemical Analysis

Biochemical Properties

1,4-Dithia-7-azaspiro[4.4]nonane has been found to exhibit moderate inhibitory activity against matrix metalloproteinase-2 (MMP-2), an enzyme involved in the breakdown of extracellular matrix in normal physiological processes . This interaction suggests that this compound may play a role in modulating cellular processes that involve MMP-2.

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory activity against MMP-2 . By inhibiting this enzyme, this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is largely based on its interaction with MMP-2 . The compound’s inhibitory effect on this enzyme suggests that it may bind to the enzyme, potentially leading to enzyme inhibition or activation and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dithia-7-azaspiro[4.4]nonane can be synthesized through a multi-step process. One common method involves the reaction of specific starting materials containing nitrogen and sulfur atoms with appropriate dehydrating agents . The synthesis typically requires controlled reaction conditions, including specific temperatures and solvents, to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dithia-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

1,4-Dithia-7-azaspiro[4.4]nonane has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of sulfur and nitrogen atoms within a spirocyclic framework. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1,4-dithia-7-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZGQXYMUGKTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12SCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607278
Record name 1,4-Dithia-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-80-1
Record name 1,4-Dithia-7-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 1,4-Dithia-7-azaspiro[4.4]nonane structure in drug design, particularly related to Angiotensin-Converting Enzyme (ACE) inhibition?

A1: The this compound structure forms the core of several ACE inhibitors, including Spirapril and SCH 33861. While the exact mechanism is not detailed in these papers, these molecules exert their effect by binding to and inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). [] Inhibition of ACE leads to a decrease in the formation of angiotensin II, a potent vasoconstrictor, ultimately resulting in blood pressure reduction. []

Q2: Can you provide details on the crystal structure of Spirapril hydrochloride monohydrate?

A2: The crystal structure of Spirapril hydrochloride monohydrate, (8S-{7[R(R)],8R*})-7-(2-{[1-(ethoxycarbonyl)-3-phenylpropyl]amino}- 1-oxopropyl)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrochloride, has been determined. [, ] In this structure, Spirapril molecules adopt a trans conformation along the amide bond. [, ] Water molecules are incorporated within the crystal lattice, forming hydrogen bonds with the Spirapril molecules, which contributes to the stability of this particular hydrate form. [, ]

Q3: Does topical application of SCH 33861 lead to systemic ACE inhibition?

A3: Studies in rabbits have shown that topical ocular administration of SCH 33861, even at concentrations 10 to 100-fold higher than those required for ocular hypotensive effects, does not lead to significant systemic ACE inhibition. [] This suggests a low risk of systemic side effects associated with topical ocular administration of this particular ACE inhibitor. []

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